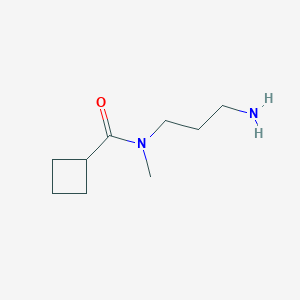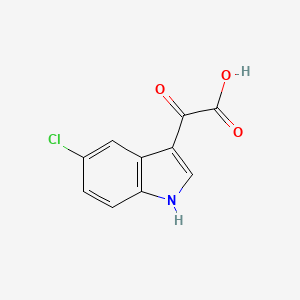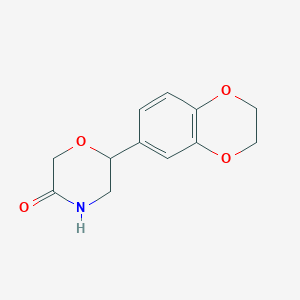
Propanol, 1(or 2)-(2-propen-1-yloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, 1(or 2)-(2-propen-1-yloxy)-, also known as allyloxypropanol, is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a propanol group attached to an allyloxy group. This compound is a colorless liquid with a mild, alcohol-like odor and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanol, 1(or 2)-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of propanol, 1(or 2)-(2-propen-1-yloxy)- is often carried out using continuous flow reactors. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanol, 1(or 2)-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted allyloxypropanol derivatives.
Applications De Recherche Scientifique
Propanol, 1(or 2)-(2-propen-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of propanol, 1(or 2)-(2-propen-1-yloxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Propanol, 1(or 2)-(2-propen-1-yloxy)- can be compared with other similar compounds, such as:
1-Propanol: A primary alcohol with a similar structure but lacking the allyloxy group.
2-Propanol (Isopropanol): An isomer of 1-propanol with the hydroxyl group attached to the second carbon atom.
Allyl Alcohol: Contains an allyl group but lacks the propanol moiety.
Uniqueness
The presence of both the propanol and allyloxy groups in propanol, 1(or 2)-(2-propen-1-yloxy)- gives it unique chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3,6-7H,1,4-5H2,2H3 |
Clé InChI |
VQJIMKVNJDKCQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


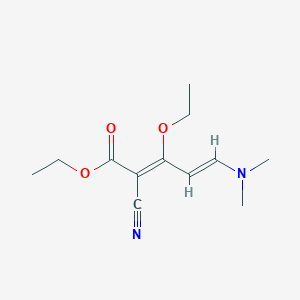
![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
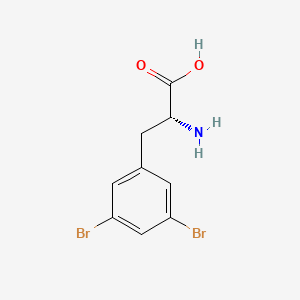
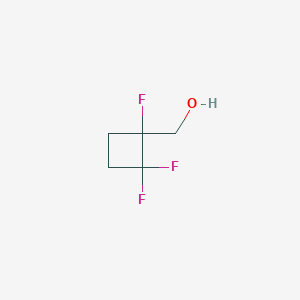
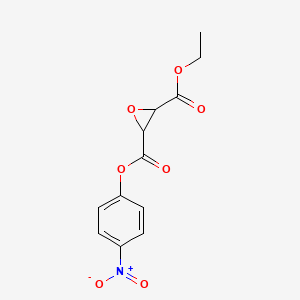
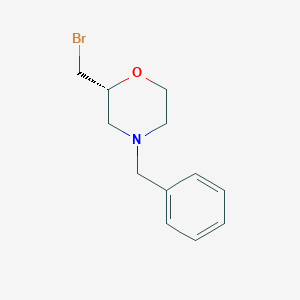
![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)

